molecular formula C20H13Cl2N3O2 B10772756 GalR3ant

GalR3ant

Cat. No.: B10772756
M. Wt: 398.2 g/mol
InChI Key: YZFBJQVMOLTGFZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of GalR3ant involves the reaction of 3,4-dichloroaniline with 6-methoxy-3-pyridinecarboxaldehyde under specific conditions to form the intermediate product. This intermediate is then subjected to cyclization to yield the final compound .

Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as solid-phase reaction synthesis and chemical co-precipitation may be employed .

Chemical Reactions Analysis

Types of Reactions: GalR3ant undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives , while reduction can produce amine derivatives .

Scientific Research Applications

GalR3ant has a wide range of applications in scientific research, including:

Mechanism of Action

Comparison with Similar Compounds

  • GalR1ant
  • GalR2ant
  • GalR4ant

Comparison: GalR3ant is unique in its specific binding affinity and selectivity for certain receptors compared to its analogs. This uniqueness makes it a valuable tool in pharmacological research for studying receptor functions and developing targeted therapies .

Properties

Molecular Formula

C20H13Cl2N3O2

Molecular Weight

398.2 g/mol

IUPAC Name

3-(3,4-dichlorophenyl)imino-1-(6-methoxypyridin-3-yl)indol-2-one

InChI

InChI=1S/C20H13Cl2N3O2/c1-27-18-9-7-13(11-23-18)25-17-5-3-2-4-14(17)19(20(25)26)24-12-6-8-15(21)16(22)10-12/h2-11H,1H3

InChI Key

YZFBJQVMOLTGFZ-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)N2C3=CC=CC=C3C(=NC4=CC(=C(C=C4)Cl)Cl)C2=O

Origin of Product

United States

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